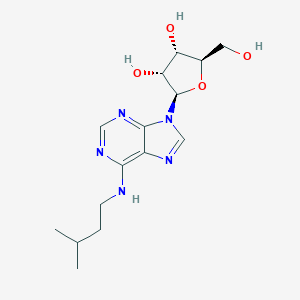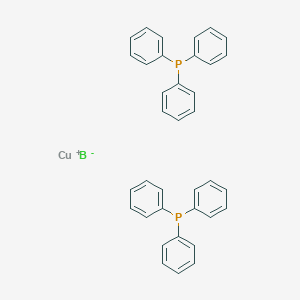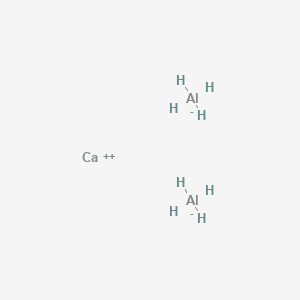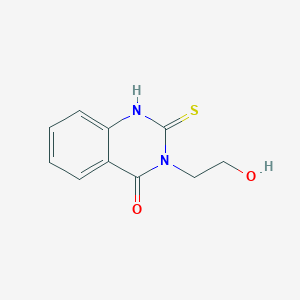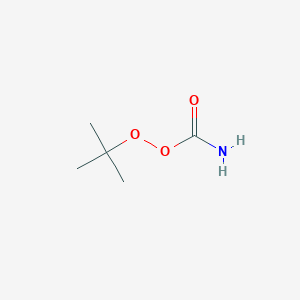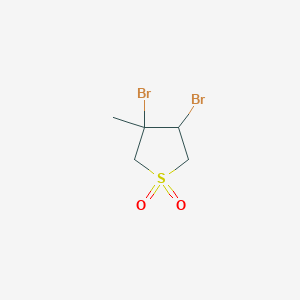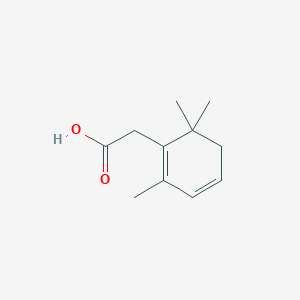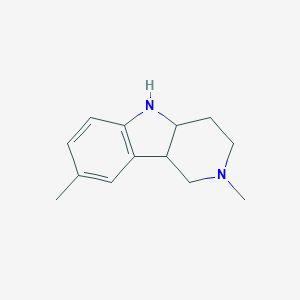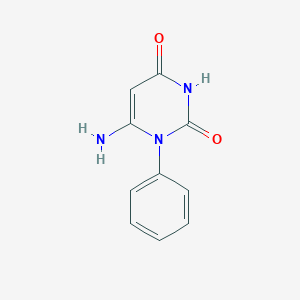
6-氨基-1-苯基嘧啶-2,4(1H,3H)-二酮
描述
6-Amino-1-phenyl-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine diones. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine diones are known for their diverse range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones involves the reaction with α-amino acid derivatives. This process can yield azomethine ylides through condensation or pyrimido[4,5-b]azepine derivatives via an intramolecular ene reaction, depending on the N-substituent patterns of the amino acid derivatives used . Another synthesis approach involves the reaction of 6-chloro-1,3-dimethyluracil with 1-aryloxy-4-N-methylaminobut-2-yne in refluxing ethanol, followed by heating in refluxing 1,2-dichlorobenzene to yield various pyrido[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine diones is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with additional functional groups attached to the ring. The presence of amino groups and phenyl rings can significantly influence the electronic distribution and the overall reactivity of the molecule. The molecular structure is crucial in determining the compound's interaction with biological targets and its pharmacological properties.
Chemical Reactions Analysis
Pyrimidine diones can undergo a variety of chemical reactions, including condensation, cyclization, and sigmatropic rearrangements. For example, the interaction of betaine derivatives of pyrimidine diones with sodium diethyldithiocarbamate can lead to the formation of new heterocyclic systems such as 1,3-dithiolo[4,5-d]pyrimidines . Sigmatropic rearrangements of certain pyrimidine dione derivatives can also lead to the formation of tetrahydropyrido[2,3-d]pyrimidine diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione and its derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in drug design and synthesis. The presence of different substituents on the pyrimidine ring can alter these properties, making the compound more or less suitable for specific applications.
科学研究应用
医药
“6-氨基-1-苯基嘧啶-2,4(1H,3H)-二酮”这种化合物可以从各种化学供应商处购买,表明它在医药研究中具有潜在用途 . 然而,目前文献中没有 readily available 的关于其在医学上的具体应用信息。
化学
该化合物是一种固体物质,分子量为 203.20 . 它可以在化学反应中用作试剂或合成更复杂分子的构建块。
生物学
虽然文献中没有 readily available 的关于其具体生物应用的信息,但结构类似的化合物已经被研究过其生物学意义 . 因此,“6-氨基-1-苯基嘧啶-2,4(1H,3H)-二酮”可能在生物学研究中得到应用。
药理学
该化合物可能在药物发现和开发中得到应用。 然而,目前文献中没有 readily available 的关于其在药理学上的具体应用信息 .
材料科学
鉴于其固态和化学性质,该化合物可能在材料科学研究中得到应用 . 然而,目前文献中没有 readily available 的关于其在该领域的具体应用信息。
环境科学
虽然文献中没有 readily available 的关于其具体环境科学应用的信息,但类似的化合物可能在环境监测或修复策略中得到应用 .
安全和危害
未来方向
属性
IUPAC Name |
6-amino-1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEUDSKXNZLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351539 | |
| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15837-45-3 | |
| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


